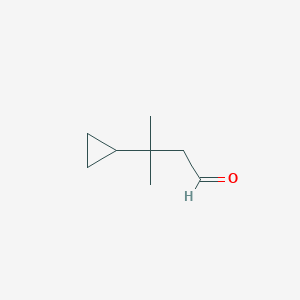
3-Cyclopropyl-3-methylbutanal
Vue d'ensemble
Description
3-Cyclopropyl-3-methylbutanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
Overview
The chemical compound 3-Cyclopropyl-3-methylbutanal has been the subject of various scientific studies, focusing on its applications in synthesis, flavor chemistry, and its role in environmental and biological systems. This document provides a summary of the research findings related to this compound, excluding information related to drug use, dosage, and side effects.
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and reactivity of compounds related to this compound. For example, studies have explored the synthesis of 4-oxobutanoates and their derivatives, which are essential for producing various chemical compounds, including those related to this compound (Kunz, Janowitz, & Reißig, 1990)[https://consensus.app/papers/eine-4oxobutansäure-deren-derivaten-kunz/f9cdd4745f0d508fb77608e486cabe5a/?utm_source=chatgpt]. Additionally, research has been conducted on the regiospecific formation of cyclopropylcarbinyl compounds, highlighting the unique reactivity of cyclopropyl groups in chemical synthesis (Bury, Johnson, & Stewart, 1980)[https://consensus.app/papers/regiospecific-formation-cyclopropylcarbinyl-compounds-bury/8845c774073454e9bc5160a781b15139/?utm_source=chatgpt].
Flavor Chemistry and Food Science
In the realm of flavor chemistry and food science, 3-methylbutanal, a compound structurally related to this compound, is identified as a key flavor compound in cheese and other food products. Research has delved into the biosynthesis pathways and the control of this flavor compound in cheese production (Afzal et al., 2017)[https://consensus.app/papers/biosynthesis-role-3methylbutanal-acid-bacteria-major-afzal/426aa50e66e95ab08b266ed20a6987b1/?utm_source=chatgpt]. Another study focused on the metabolic pathways for the biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis, offering insights into how specific bacterial strains can enhance the flavor profiles of dairy products (Chen et al., 2021)[https://consensus.app/papers/characterization-metabolic-pathways-biosynthesis-chen/61812acef9ad595685f2f704fa93f1dd/?utm_source=chatgpt].
Environmental and Biological Impact
Research has also investigated the environmental and biological impacts of compounds similar to this compound. For instance, studies have examined the fate of certain volatile compounds in fermentation processes, which are relevant for understanding the transformations and impacts of similar compounds in various environments (Perpète & Collin, 1999)[https://consensus.app/papers/fate-worty-flavours-contact-fermentation-perpète/e6794293e57c5a2d9048f60935ea4bb4/?utm_source=chatgpt]. Additionally, the role of cyclopropyl-containing compounds in drug molecules has been reviewed, highlighting their versatility and importance in medicinal chemistry (Talele, 2016)[https://consensus.app/papers/cyclopropyl-fragment-versatile-player-frequently-talele/47abb5f8f58a54bc9790487eab06fdcd/?utm_source=chatgpt].
Propriétés
IUPAC Name |
3-cyclopropyl-3-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,5-6-9)7-3-4-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZQHRFVCVHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)
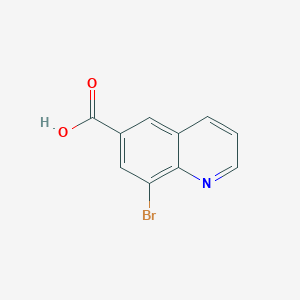
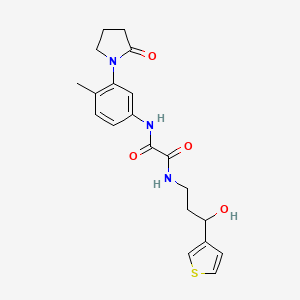
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
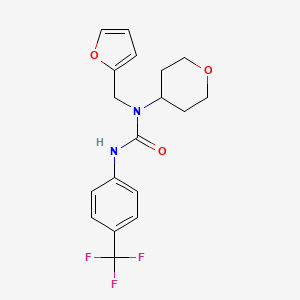
![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)
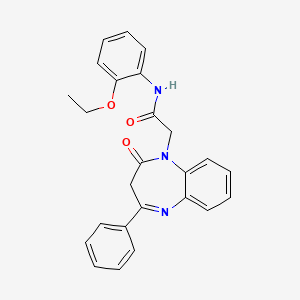
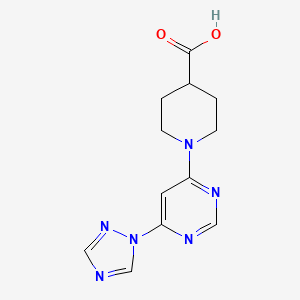
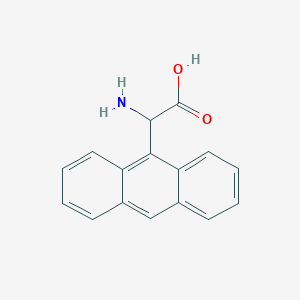
![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
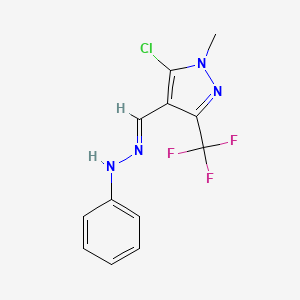
![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)